molecular formula C17H22N4O2 B4101882 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide

1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide

Cat. No.: B4101882
M. Wt: 314.4 g/mol
InChI Key: QHYPPQIFEARGQB-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide is a heterocyclic compound featuring a pyrazoline core fused with a piperidinecarboxamide moiety. The pyrazoline ring (4,5-dihydro-1H-pyrazole) is substituted with a phenyl group at the 5-position, while the 2-oxoethyl linker connects it to the 4-piperidinecarboxamide group. The piperidinecarboxamide group may enhance solubility or target engagement compared to simpler pyrazoline analogs .

Properties

IUPAC Name

1-[2-oxo-2-(3-phenyl-3,4-dihydropyrazol-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c18-17(23)14-7-10-20(11-8-14)12-16(22)21-15(6-9-19-21)13-4-2-1-3-5-13/h1-5,9,14-15H,6-8,10-12H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYPPQIFEARGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)N2C(CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Pyrazoline Derivatives with Aromatic Substituents Compounds such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () share the pyrazoline core and phenyl substituents but differ in their terminal functional groups.

B. Thiazole-Pyrazoline Hybrids
Thiazole conjugates like 2-(3-(4-(4-benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-methoxyphenyl)-thiazole (45c, ) incorporate a piperidine moiety but replace the carboxamide with a thiazole ring. The methoxy group in 45c enhances MAO-A inhibition (IC50 = 0.1423 µM), suggesting that electron-donating substituents improve activity .

C. The carboxamide in the target compound may reduce toxicity compared to ester or ketone-containing analogs .

Crystallographic and Conformational Analysis

X-ray studies of related pyrazolines () reveal dihedral angles between the pyrazole and aryl rings (4.64°–10.53°), influencing molecular planarity and intermolecular interactions. The piperidinecarboxamide in the target compound may introduce steric hindrance, altering crystal packing or binding site compatibility .

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Activity (IC50/EC50) Reference
1-[3-(4-Fluorophenyl)-5-phenyl-pyrazol-1-yl]propan-1-one Pyrazoline + propanone 4-Fluorophenyl, phenyl N/A (Structural analog)
45c (Thiazole-pyrazoline hybrid) Pyrazoline + thiazole 4-Methoxyphenyl, benzylpiperidine MAO-A: 0.1423 µM
Ethyl 2-(pyrazol-1-yl)acetate derivatives Pyrazoline + ester Varied aryl groups Antibacterial, anticonvulsant
Target Compound Pyrazoline + piperidinecarboxamide Phenyl, carboxamide Hypothesized CNS activity N/A

Discussion of Pharmacological Potential

The piperidinecarboxamide group in the target compound may confer advantages over analogs:

  • Enhanced Solubility : Carboxamides are more polar than ketones or esters, improving bioavailability .
  • Target Selectivity : The piperidine ring could facilitate interactions with neurotransmitter receptors or enzymes (e.g., MAO-A), similar to 45c .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide

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